molecular formula C10H12OS B6156232 2-[4-(methylsulfanyl)phenyl]propanal CAS No. 91060-85-4

2-[4-(methylsulfanyl)phenyl]propanal

Cat. No.: B6156232
CAS No.: 91060-85-4
M. Wt: 180.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(methylsulfanyl)phenyl]propanal is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)phenyl]propanal typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 2-[4-(methylsulfanyl)phenyl]propanoic acid.

    Reduction: 2-[4-(methylsulfanyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(methylsulfanyl)phenyl]propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s biological activity by modulating its interaction with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(methylsulfanyl)phenyl]ethanal: Similar structure but with an ethanal group instead of propanal.

    4-(methylsulfanyl)benzaldehyde: Lacks the propanal group, only has the methylsulfanyl and benzaldehyde groups.

    2-[4-(methylsulfanyl)phenyl]propanol: The reduced form of 2-[4-(methylsulfanyl)phenyl]propanal.

Uniqueness

This compound is unique due to the presence of both the methylsulfanyl and propanal groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

91060-85-4

Molecular Formula

C10H12OS

Molecular Weight

180.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.